molecular formula C7H9NO B179409 4-Aminobenzyl alcohol CAS No. 623-04-1

4-Aminobenzyl alcohol

Cat. No.: B179409
CAS No.: 623-04-1
M. Wt: 123.15 g/mol
InChI Key: AXKGIPZJYUNAIW-UHFFFAOYSA-N
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Description

4-Aminobenzyl alcohol is used in the synthesis of 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl ester. It is also used as an intermediate in organic synthesis and pharmaceutical products . It can be used as a biochemical reagent, a biological material, or an organic compound for life science-related research .


Synthesis Analysis

The synthesis of this compound involves the use of a ruthenium complex, potassium methoxide, tetrahydrofuran, and ester compounds. The reaction vessel is filled with hydrogen and stirred at room temperature for 16 to 24 hours. After slowly releasing excess hydrogen, the reaction solution is depressurized to remove the solvent, and the residue is purified by a short column of silica gel to obtain an alcohol compound .


Molecular Structure Analysis

The molecular structure of this compound has been determined through X-ray crystallography . The structure shows a “herringbone” pattern with stacks of hydrogen-bonded molecules when viewed down the b-axis .


Chemical Reactions Analysis

This compound is used as a reactant to synthesize cross-azo compounds and cathepsin B cleavable dipeptide linker . It can also be used as a starting material to synthesize hydrogelators for drug delivery applications .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 123.15 . It has a melting point of 60-65°C and a boiling point of 284.8±15.0°C at 760 mmHg . It has a density of 1.2±0.1 g/cm3 . It is soluble in alcohol, ether, and benzene, and partially soluble in water .

Scientific Research Applications

  • Synthesis Techniques : 4-Aminobenzyl alcohol has been synthesized using ultrasonic phase transfer catalytic methods, showing an overall yield of 64.8%. This method involves nitration, hydrolyzation under ultrasonic irradiation, and catalytic transfer hydrogenation (Zhong, 2011).

  • Biological Effects : Research has indicated that aminobenzyl alcohols can induce morphological transformations in Syrian hamster embryo cells. Two aminobenzyl alcohols studied showed dose-dependent increases in cell transformation (S. Mikalsen, 1990).

  • Chemical Reactions and Synthesis : this compound is used in oxidative coupling and cyclization with secondary alcohols to produce quinolines, a significant compound in chemical synthesis (C. Cho et al., 2003).

  • Crystal Structure Analysis : The X-ray structure of this compound was analyzed, revealing a "herringbone" structure with stacks of hydrogen-bonded molecules (R. Aitken et al., 2018).

  • Oxidation Studies : Research on the process of liquid-phase selective oxidation of 4-aminotoluene with ozone has developed the technology for producing this compound and 4-aminobenzaldehyde (A. Galstyan et al., 2018).

  • Pharmaceutical Synthesis : this compound is used in a metal-catalyzed tandem synthesis of 1,4-benzodiazepines, a class of drugs primarily used for treating anxiety, by combining 2-aminobenzyl alcohols and 1,2-amino alcohols (V. R. Jumde et al., 2015).

  • Protection of Hydroxyl Functions : The 4-nitrobenzyl group, which can be reduced to the 4-aminobenzyl group, is utilized for the protection of hydroxyl functions in chemical synthesis (Koichi Kukase et al., 1990).

  • Vibrational Spectra Analysis : A study on the vibrational spectra and assignments of 3-aminobenzyl alcohol, closely related to this compound, was conducted using ab initio Hartree-Fock and density functional methods (N. Sundaraganesan et al., 2008).

  • Photoreduction Processes : The role of surface energetics of electrons in the photoreduction of 4-nitrobenzaldehyde on TiO2 to this compound was explored, highlighting the importance of controlling photogenerated charge for achieving chemoselective reductions (A. Molinari et al., 2014).

Mechanism of Action

Target of Action

4-Aminobenzyl alcohol is an organic compound that is used as a starting material to synthesize other organic compounds . The primary targets of this compound are the molecules it interacts with during these synthesis processes.

Mode of Action

The compound interacts with its targets through chemical reactions, leading to the formation of new compounds. For instance, it can be used in the synthesis of 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl ester . It can also act as a reactant to synthesize cross-azo compounds and cathepsin B cleavable dipeptide linker . These interactions result in changes to the structure and properties of the target molecules.

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reactions it is involved in. As a starting material, it can be used to synthesize hydrogelators for drug delivery applications . This suggests that it may play a role in drug delivery pathways, although the specific effects would depend on the properties of the resulting hydrogelators.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to air and light, suggesting that these factors could affect its stability . Moreover, the compound’s reactions with its targets would likely be influenced by conditions such as temperature and pH.

Safety and Hazards

4-Aminobenzyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation. It may also cause respiratory system toxicity .

Future Directions

4-Aminobenzyl alcohol is a versatile compound that can be used in various applications, including the synthesis of other organic compounds, pharmaceutical products, and drug delivery systems . Its unique properties make it a valuable resource in the field of organic synthesis and pharmaceutical research.

Properties

IUPAC Name

(4-aminophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKGIPZJYUNAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211353
Record name 4-Aminobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623-04-1
Record name 4-Aminobenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminobenzyl alcohol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminobenzyl alcohol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminobenzyl alcohol
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Synthesis routes and methods

Procedure details

To a solution of 4-nitrobenzylalcohol (4.59 g) in methanol (300 ml) was added copper chloride (I) (17.8 g) at room temperature, and then was gradually added potassium boron hydride (11.3 g) for 40 minutes. The reaction mixture was stirred at room temperature for 2 hours and concentrated under reduced pressure. To the residue was added water, and the mixture was extracted with ethyl acetate. The organic layer was dried with anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was separated and purified with column chromatography (ethyl acetate/hexane=3/1) to give 4-aminobenzylalcohol (1.31 g) as pale yellow crystals.
Quantity
4.59 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
17.8 g
Type
catalyst
Reaction Step One
Name
potassium boron hydride
Quantity
11.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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